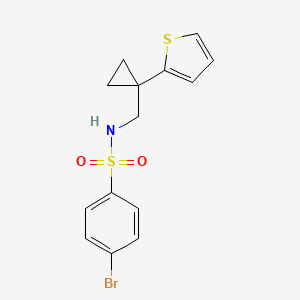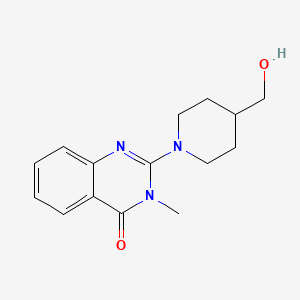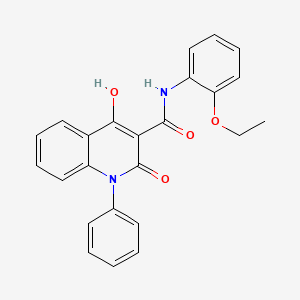
2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide” is an organic compound with the molecular formula C17H16ClIN2O2 . It belongs to the class of compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s worth noting that similar compounds have been synthesized through various methods . For instance, (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, a related compound, is used as a reagent in the synthesis of Empagliflozin .Molecular Structure Analysis
The molecular structure of “this compound” consists of 17 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 442.679 Da and the monoisotopic mass is 441.994476 Da .Applications De Recherche Scientifique
Radiolabelling and Imaging
Research has shown the potential of benzamide analogues for radiolabelling, which can be utilized in nuclear medicine and biology. For instance, an analogue of benzamide, specifically designed for radiolabelling with Na123I and Na125I, demonstrated successful optimization using the Cu(I)-added exchange labelling reaction. This finding suggests the possibility of using similar compounds, including 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide, in the development of radiotracers for diagnostic imaging (Tsopelas, 1999).
Antipathogenic Activity
Thiourea derivatives, which include various benzamide analogues, have shown significant antipathogenic activity, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This indicates that compounds like this compound could be explored for their potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, benzamide derivatives have been used as monomers for the synthesis of novel polyimides. These polyimides show high thermal stability and solubility in various organic solvents, indicating that similar compounds, including this compound, could be valuable in creating new materials with specific desirable properties (Imai, Maldar, & Kakimoto, 1984).
Antidepressant Synthesis
Research on the synthesis of benzamide derivatives for medical applications, such as the development of antidepressants, has been reported. For example, the synthesis of befol, an antidepressant, involves the use of benzamide intermediates. This highlights the potential of using this compound in the synthesis of novel therapeutic agents (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Propriétés
IUPAC Name |
2-chloro-5-iodo-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O2/c18-16-6-1-12(19)11-15(16)17(22)20-13-2-4-14(5-3-13)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWPZKWBFVNTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(Benzylamino)oxan-4-yl]methanol](/img/structure/B2675654.png)
![5-(Morpholin-4-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2675656.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride](/img/structure/B2675662.png)



![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2675668.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B2675670.png)
![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2675671.png)
![3-(4-Methylphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2675672.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2675674.png)
![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2675675.png)
